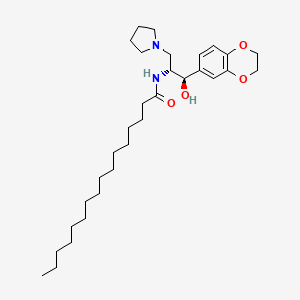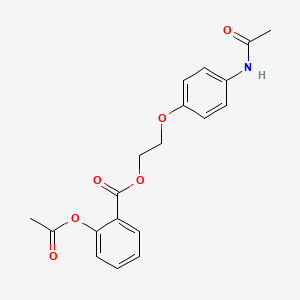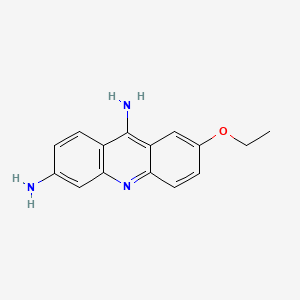
Gentiopicrosid
Übersicht
Beschreibung
Gentiopicrin is a bitter-tasting secoiridoid glucoside primarily found in plants of the Gentianaceae family, such as Gentiana and Swertia species . It is known for its diverse biological activities, including anti-inflammatory, hepatoprotective, and antimicrobial properties . Gentiopicrin is a key component of traditional Chinese medicine formulations like Long Dan Xie Gan Wan, which is used to clear liver heat and dampness .
Wissenschaftliche Forschungsanwendungen
Gentiopicrin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es hat sich als vielversprechend für die Behandlung von Lebererkrankungen, Verdauungsstörungen und Entzündungszuständen erwiesen Gentiopicrin-beladene Nanopartikel werden für die topische Behandlung von Psoriasis untersucht.
Industrie: Gentiopicrin wird in der Formulierung von pflanzlichen Arzneimitteln und Nahrungsergänzungsmitteln verwendet.
5. Wirkmechanismus
Gentiopicrin entfaltet seine Wirkungen über verschiedene Mechanismen:
Wirkmechanismus
Target of Action
Recent studies have identified 53 putative target genes potentially involved in its anticancer activity . Additionally, it has been found to interact with key extracellular matrix (ECM) proteins and vimentin .
Mode of Action
Gentiopicroside interacts with its targets, leading to various physiological changes. For instance, it has been found to inhibit the expression of matrix metalloproteinases (MMP-2, MMP-9) via the RAGE/NF-κB pathway . It also regulates the PPAR-γ/AMPK/ACC signaling pathway by inhibiting ACC expression through PPAR-γ regulated activation of AMPK .
Biochemical Pathways
Gentiopicroside affects multiple biochemical pathways. It inhibits the formation of Advanced Glycosylation End Products (AGEs), which are implicated in various diseases . It also disrupts AGE-RAGE signaling, thereby blocking AGE-induced oxidative stress and inflammatory responses in cells . Furthermore, it maintains the balance of ECM synthesis and catabolism .
Pharmacokinetics
The pharmacokinetics of Gentiopicroside involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed, but with a low bioavailability . The serum half-life of Gentiopicroside is 6.1 hours for intravenous and 2.8 hours for oral administration . The maximum plasma concentration (Cmax) and time to reach maximum plasma concentration (Tmax) are also important parameters in its pharmacokinetics .
Result of Action
The action of Gentiopicroside results in a wide range of effects, including hepatoprotective, anti-inflammatory, antifibrotic, antioxidant, analgesic, antitumor, and immunomodulatory properties . It can inhibit AGE-induced damage to the dermis via multiple pathways . Moreover, it can alleviate AGE-induced dysfunctions in cellular behavior .
Action Environment
The action of Gentiopicroside can be influenced by various environmental factors. For instance, the modern high-sugar diet can lead to higher rates of accumulation of AGEs in the skin, which Gentiopicroside works to inhibit
Biochemische Analyse
Biochemical Properties
Gentiopicroside has been found to interact with various enzymes, proteins, and other biomolecules. It has been shown to have a meaningful role in metabolic pathways and mechanisms, which may influence the treatment of different diseases . For instance, it has been found to inhibit the activation of the EGFR/PI3K/AKT signaling pathway by reducing EGFR expression .
Cellular Effects
Gentiopicroside has been shown to have a wide range of effects on various types of cells and cellular processes. It has been found to inhibit the proliferation, invasion, and migration of gastric cancer cell lines in a dose-dependent manner . Furthermore, it has been shown to induce mitochondrial apoptosis .
Molecular Mechanism
Gentiopicroside exerts its effects at the molecular level through various mechanisms. One such mechanism is through the inhibition of the EGFR/PI3K/AKT signaling pathway by reducing EGFR expression . This leads to a decrease in tumor volume and inhibits pulmonary metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, Gentiopicroside has been shown to have various effects over time. For instance, it has been found to significantly reduce the swelling of joints and arthritic index scores in treated adjuvant-induced arthritis (AIA) rats .
Dosage Effects in Animal Models
In animal models, the effects of Gentiopicroside vary with different dosages. For instance, at a dose of 200 mg/kg, Gentiopicroside was found to significantly reduce the swelling of joints and arthritic index scores in AIA rats . It did not affect the spleen index values, indicating that it was relatively safe at the dose chosen .
Metabolic Pathways
Gentiopicroside is involved in various metabolic pathways. For instance, it has been found to work through the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway and glycine, serine, and threonine metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gentiopicrin can be synthesized through the extraction from plant sources, particularly from the roots of Gentiana species. The extraction process typically involves maceration or percolation with solvents like ethanol or methanol, followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of gentiopicrin involves large-scale extraction from plant materials. The process includes drying and grinding the plant material, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity gentiopicrin .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Gentiopicrin durchläuft verschiedene chemische Reaktionen, darunter:
Hydrolyse: Gentiopicrin kann hydrolysiert werden, um Gentiopicrosid und Glucose zu produzieren.
Reduktion: Es kann reduziert werden, um verschiedene Metaboliten wie G-M1 und G-M2 zu bilden.
Dehydratisierung: Dehydratationsreaktionen können zur Bildung von Verbindungen wie G-M5 führen.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Säure- oder enzymatische Bedingungen werden häufig für die Hydrolyse verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Dehydratisierung: Die Dehydratisierung kann unter sauren Bedingungen oder unter Verwendung von Dehydratisierungsmitteln erfolgen.
Hauptprodukte:
Hydrolyse: this compound und Glucose.
Reduktion: Metaboliten wie G-M1 und G-M2.
Dehydratisierung: Verbindungen wie G-M5.
Vergleich Mit ähnlichen Verbindungen
Gentiopicrin ähnelt anderen Secoiridoid-Glucosiden wie Swertiamarin und Swerosid . Es ist jedoch einzigartig in seinen spezifischen biologischen Aktivitäten und seiner Rolle in der traditionellen chinesischen Medizin . Im Gegensatz zu Swertiamarin, das Schwierigkeiten hat, die Blut-Hirn-Schranke zu überwinden, kann Gentiopicrin durch bakterielle Beta-Glucosidase zu Aglykonen hydrolysiert werden, die dann in Iso-Cumarinderivate umgewandelt werden .
Ähnliche Verbindungen:
- Swertiamarin
- Swerosid
- Erythrocentaurin
Gentiopicrin zeichnet sich durch seine vielfältigen pharmakologischen Aktivitäten und seine bedeutende Rolle in der traditionellen Medizin aus .
Eigenschaften
IUPAC Name |
(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2/t7-,10-,11-,12+,13-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAGQYUORDTXOR-GPQRQXLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878043 | |
| Record name | Gentiopicrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20831-76-9 | |
| Record name | Gentiopicroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20831-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentiopicrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020831769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentiopicrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENTIOPICRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WE09Z21RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does gentiopicroside exert its anti-inflammatory effects?
A1: Gentiopicroside exhibits anti-inflammatory activity through multiple mechanisms, including the suppression of pro-inflammatory cytokines and modulation of signaling pathways. Studies have shown that it can inhibit the production of inflammatory mediators like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in various cell and animal models. [, , , , ] These effects have been linked to the inhibition of key signaling pathways, such as the p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. []
Q2: What is the role of gentiopicroside in protecting against liver injury?
A2: Gentiopicroside demonstrates hepatoprotective effects by combating oxidative stress, reducing inflammation, and modulating key signaling pathways in the liver. Research indicates that it can elevate the activities of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. [, ] Additionally, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense mechanisms. []
Q3: How does gentiopicroside contribute to anticancer activity?
A3: Gentiopicroside has shown promising anticancer effects in various cancer cell lines, including colon, ovary, and gastric cancer cells. These effects are attributed to multiple mechanisms, such as induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. [, , ] Studies have demonstrated that gentiopicroside can trigger caspase-dependent apoptosis, characterized by the upregulation of caspase-3, caspase-8, caspase-9, and Bax, and downregulation of Bcl-2. [] It can also induce cell cycle arrest at the G2/M phase, hindering cancer cell proliferation. [, ]
Q4: What is the molecular formula, weight, and spectroscopic data for gentiopicroside?
A4: Gentiopicroside has the molecular formula C16H20O9 and a molecular weight of 356.32 g/mol. Spectroscopically, it exhibits characteristic UV absorbance at 270 nm, which is often used for its detection and quantification in various matrices. [, , , ]
Q5: What is the pharmacokinetic profile of gentiopicroside?
A6: Studies in rats have shown that gentiopicroside is rapidly absorbed after oral administration but exhibits low bioavailability. [] It is metabolized by intestinal flora, resulting in the formation of metabolites like gentianine and gentianal. [, ] The pharmacokinetic parameters of gentiopicroside can be influenced by other components present in Gentiana extracts. [, , ]
Q6: What evidence supports the use of gentiopicroside for treating diabetic peripheral neuropathy?
A7: Research suggests that gentiopicroside may be beneficial in managing diabetic peripheral neuropathy (DPN). In DPN rat models, gentiopicroside demonstrated significant analgesic effects, alleviating thermal and mechanical hyperalgesia. [] This effect is attributed to its ability to regulate blood lipid levels, enhance nerve blood flow, and improve nerve conduction velocity. [] Furthermore, gentiopicroside has been shown to modulate the PPAR-γ/AMPK/ACC signaling pathway, which plays a crucial role in lipid metabolism and energy homeostasis. []
Q7: What is the evidence for gentiopicroside's protective effect against gastric mucosal injury?
A8: Studies have revealed that gentiopicroside possesses gastroprotective properties. In a mouse model of ethanol-induced gastric mucosal injury, gentiopicroside administration effectively reduced the severity of gastric lesions. [] This protective effect is attributed to its antioxidant and anti-inflammatory activities, as evidenced by increased heat shock protein-70 (HSP70) and glutathione (GSH) levels, enhanced SOD activity, and reduced TNF-α, IL-6, and MDA levels in gastric tissue. []
Q8: What analytical techniques are commonly employed for the analysis of gentiopicroside?
A9: Several analytical methods are employed for the identification, quantification, and quality control of gentiopicroside. High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV), diode array (DAD), and mass spectrometry (MS), is widely used due to its sensitivity, selectivity, and accuracy. [, , , , , , , , , ] Thin-layer chromatography (TLC) is another technique used for qualitative analysis and screening. []
Q9: What are the common methods for extracting gentiopicroside from plant material?
A10: Various extraction methods have been explored for obtaining gentiopicroside from Gentiana species, including traditional solvent extraction methods like maceration and reflux extraction, as well as more advanced techniques like ultrasonic-assisted extraction. [, ] The choice of extraction method depends on factors like efficiency, cost, and environmental impact.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



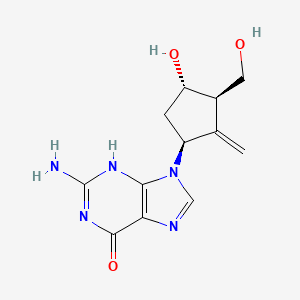
![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)
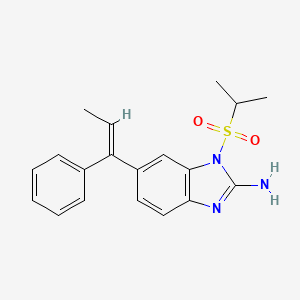
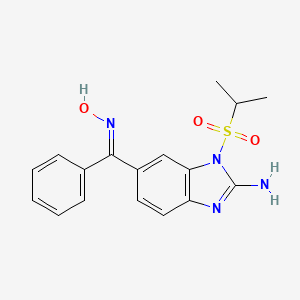
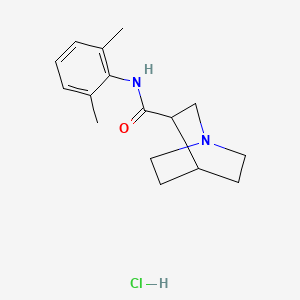
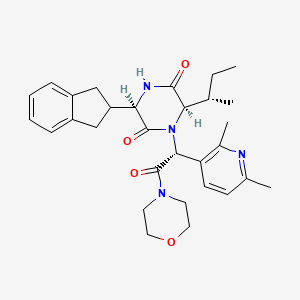

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)
